molecular formula C15H16FNO2 B3362914 [4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanamine CAS No. 1016718-24-3

[4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanamine

Cat. No.: B3362914
CAS No.: 1016718-24-3
M. Wt: 261.29 g/mol
InChI Key: VLJYAIKKHRSXGT-UHFFFAOYSA-N
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Description

[4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanamine is a chemical compound with the molecular formula C15H16FNO2. It is primarily used in biochemical research, particularly in the field of proteomics. This compound is known for its unique structure, which includes a fluorine atom, a methoxy group, and a phenoxymethyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 2-methoxyphenol.

    Formation of Intermediate: The first step involves the reaction of 4-fluorobenzaldehyde with 2-methoxyphenol in the presence of a base to form an intermediate compound.

    Reduction: The intermediate compound is then reduced using a reducing agent such as sodium borohydride to form the corresponding alcohol.

    Amination: The final step involves the conversion of the alcohol to the amine using a suitable amination reagent such as ammonia or an amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is utilized in biochemical assays and as a probe in proteomics research to study protein interactions and functions.

    Medicine: Research into potential therapeutic applications, including its role as a precursor in drug development.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanamine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    [4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanol: Similar structure but with a hydroxyl group instead of an amine.

    [4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methane: Lacks the amine group, making it less reactive in certain biochemical assays.

    [4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanoic acid: Contains a carboxylic acid group, which alters its chemical properties and reactivity.

Uniqueness

The presence of the fluorine atom and the methoxyphenoxymethyl group in [4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanamine makes it unique compared to other similar compounds. These functional groups contribute to its specific reactivity and interactions in biochemical research.

Properties

IUPAC Name

[4-fluoro-3-[(2-methoxyphenoxy)methyl]phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2/c1-18-14-4-2-3-5-15(14)19-10-12-8-11(9-17)6-7-13(12)16/h2-8H,9-10,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJYAIKKHRSXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=C(C=CC(=C2)CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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